(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside [3,4,5-Trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a natural product found in Lindera fruticosa, Lindera neesiana, and Polygala sibirica with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14498747
InChI: InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3
SMILES:
Molecular Formula: C34H42O19
Molecular Weight: 754.7 g/mol

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

CAS No.:

Cat. No.: VC14498747

Molecular Formula: C34H42O19

Molecular Weight: 754.7 g/mol

* For research use only. Not for human or veterinary use.

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside -

Specification

Molecular Formula C34H42O19
Molecular Weight 754.7 g/mol
IUPAC Name [3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3
Standard InChI Key FHIJMQWMMZEFBL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside (C₃₄H₄₂O₁₉) consists of a sucrose core modified by two sinapoyl groups at the 3' and 6 positions . The sinapoyl substituents—derived from sinapic acid, a hydroxycinnamic acid derivative—introduce aromaticity and hydrogen-bonding capacity, critical for its biological interactions. The molecular weight is 754.7 g/mol, as confirmed by PubChem and VulcanChem analyses .

Table 1: Key Molecular Identifiers

PropertyValue
IUPAC Name[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O
InChIKeyFHIJMQWMMZEFBL-UHFFFAOYSA-N
PubChem CID11968389 , 73157012

Natural Occurrence

This compound is predominantly isolated from Polygala tenuifolia and Polygala glomerata, plants used in traditional Chinese medicine for cognitive enhancement . Its concentration in root extracts correlates with the neuroprotective efficacy of these botanicals.

Biological Activities and Mechanisms

Neuroprotective Effects

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside enhances hippocampal neuronal plasticity by upregulating brain-derived neurotrophic factor (BDNF) and synaptophysin expression under chronic stress. In murine models, it reverses stress-induced dendritic atrophy, restoring synaptic density to baseline levels.

Antidepressant-like Properties

The compound exhibits dose-dependent antidepressant effects in forced swim and tail suspension tests. Mechanistically, it normalizes hypothalamic-pituitary-adrenal (HPA) axis hyperactivity and reduces corticosterone levels, mitigating stress-induced neuronal damage.

Anti-inflammatory Action

By inhibiting NF-κB and MAPK signaling pathways, this molecule suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cells. Its dual sinapoyl groups contribute to free radical scavenging, reducing oxidative stress in neurodegenerative models.

Synthesis and Extraction Methodologies

Plant-Based Extraction

The compound is extracted via ethanol-water solvent systems from Polygala roots, followed by chromatographic purification (e.g., HPLC, silica gel). Yield optimization studies recommend 70% ethanol for maximal recovery of oligosaccharide esters.

Synthetic Challenges

Total synthesis remains impractical due to the molecule’s stereochemical complexity. Current efforts focus on enzymatic acylation of sucrose with sinapoyl-CoA, achieving ~30% conversion efficiency.

Pharmacological Research Findings

Table 2: Key Pharmacological Data

Model SystemObserved EffectMechanismCitation
Chronic stress miceReversed dendritic atrophy↑ BDNF, ↑ synaptophysin
LPS-stimulated BV2Reduced IL-6 by 58%NF-κB/MAPK inhibition
In vitro antioxidantDPPH scavenging (IC₅₀ = 12.4 μM)Radical stabilization via phenolic -OH

Applications in Traditional and Modern Medicine

Traditional Use

In Polygala-based formulations, this compound contributes to the "calming spirit" effects described in Shennong Bencao Jing. Modern reinterpretations attribute these properties to its serotonergic and neurogenic activities .

Analytical Characterization Techniques

Spectroscopic Identification

  • UV-Vis: λₘₐₐ = 330 nm (sinapoyl π→π* transitions)

  • MS/MS: Fragmentation at m/z 331.1 (sinapoyl ion) and m/z 423.2 (sucrose + H₂O)

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of acyl positions to optimize pharmacokinetics.

  • Clinical Translation: Phase I trials assessing tolerability in neurodegenerative disorders.

  • Biosynthetic Pathways: Elucidating plant acyltransferases responsible for regioselective sinapoylation.

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